(CH3)3Coc(O)nhch2C(O)nhch2CH3

Description

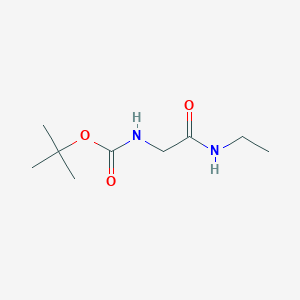

The compound (CH3)3COC(O)NHCH2C(O)NHCH2CH3 is a hybrid molecule featuring a tert-butoxycarbonyl (Boc) group and a urea linkage. Structurally, it consists of a Boc-protected carbamate (C(=O)O–) connected to a urea moiety (–NH–CH2–C(=O)–NH–CH2CH3). Its molecular formula is C9H18N2O3, with a molecular weight of 202 g/mol. The Boc group enhances stability during synthetic processes, while the urea linkage contributes to strong hydrogen bonding, influencing solubility and reactivity .

This compound is likely used in organic synthesis as a protected intermediate or in pharmaceutical research due to its hydrogen-bonding capacity.

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

tert-butyl N-[2-(ethylamino)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C9H18N2O3/c1-5-10-7(12)6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) |

InChI Key |

YNZCVFHYMKPLJM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

Key compounds for comparison include:

- UDMA (Urethane Dimethacrylate, C23H38N2O8): A dental resin monomer with urethane (–NH–C(=O)–O–) and methacrylate groups .

- Boc-2-Aminoacetic Acid (C7H13NO4): A Boc-protected amino acid with a carboxylic acid terminus .

- DDDMA (1,12-Dodecanediol Dimethacrylate, C20H34O4) : A hydrophobic dimethacrylate crosslinker .

Table 1: Comparative Properties

2.2 Reactivity and Stability

- Urea vs. Urethane: The urea group (–NH–C(=O)–NH–) in the target compound has two H-bond donors, enhancing intermolecular interactions compared to UDMA’s single H-bond donor in its urethane group. This increases thermal stability but reduces solubility in non-polar solvents .

- Boc Group: Like Boc-2-aminoacetic acid, the Boc moiety in the target compound offers acid-labile protection, making it stable under basic conditions but cleavable via trifluoroacetic acid (TFA) .

- Methacrylate Comparison : Unlike DDDMA or UDMA, the target compound lacks polymerizable methacrylate groups, limiting its use in crosslinked materials but favoring applications in small-molecule synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.